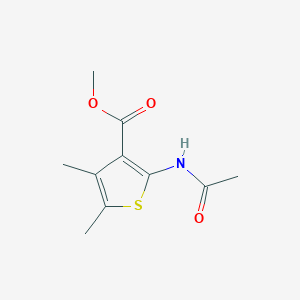![molecular formula C24H27N3O4 B2814280 N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide CAS No. 1903366-76-6](/img/structure/B2814280.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of bipyridine, which is a type of heterocyclic compound. Bipyridines are aromatic and contain two pyridine rings . They are commonly used as ligands in coordination chemistry .
Molecular Structure Analysis
Bipyridines have a structure similar to benzene, with sp2 hybridized carbons and nitrogens. Each of these atoms contributes a p orbital and a pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis
The reactions of bipyridine derivatives can vary widely depending on the specific compound and conditions. In general, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, have unique properties due to their aromaticity and conjugated pi electron system .Aplicaciones Científicas De Investigación
Coordination Polymers for Sensing Applications
Coordination polymers, such as those involving bipyridyl ligands, have been synthesized and explored for their potential as fluorescent sensors. For instance, a study on a coordination polymer demonstrates its utility as a dual functional fluorescent sensor for the selective and sensitive detection of environmental contaminants like nitrobenzene and dichromate anion. This compound represents a rare example of a sensor capable of detecting both these substances simultaneously, with the sensing mechanism confirmed through theoretical and experimental approaches (Kan & Wen, 2017)[https://consensus.app/papers/coordination-polymer-sensing-dichromate-anion-kan/640928c97bd1556eb8fb34b43f5853a3/?utm_source=chatgpt].
Antiproliferative Effects and DNA/Protein Binding
Dinuclear gold(III) compounds with bipyridyl ligands have been investigated for their potential cytotoxic and anticancer properties. Some compounds in this series showed moderate cytotoxic properties, with one specifically demonstrating significantly higher activity against human ovarian carcinoma cell lines. These compounds exhibit high and specific reactivity towards model proteins and DNA, which suggests potential mechanisms through which they exert their antiproliferative effects (Casini et al., 2006)[https://consensus.app/papers/solution-chemistry-effects-protein-binding-properties-casini/a0475b6597d45d988e7899335b8951df/?utm_source=chatgpt].
Photophysical Studies
The synthesis and characterization of bipyridyl Schiff bases from O,S,N and F-containing amines have shown that these compounds, and their metal complexes, have various applications ranging from molecular catalysis and solar energy conversion to acting as antineoplastic agents and nucleic acid probes. These findings indicate the versatility of bipyridyl-based compounds in both synthetic and medicinal chemistry (Hoq et al., 2015)[https://consensus.app/papers/synthesis-characterization-bipyridyl55-dialdehyde-hoq/10a49df423dd533ea1813ba294752d79/?utm_source=chatgpt].
Mecanismo De Acción
Target of Action
Bipyridine derivatives are known to strongly coordinate with metal centers . This suggests that the compound may interact with metal ions or metal-containing proteins in the body.
Mode of Action
It is known that bipyridine compounds can act as ligands for metal ions, facilitating various chemical reactions . This suggests that the compound may interact with its targets by coordinating with metal ions, thereby influencing the biochemical reactions in which these ions are involved.
Biochemical Pathways
The interaction of bipyridine derivatives with metal ions can influence various biochemical reactions and pathways, particularly those involving metalloproteins .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The interaction of bipyridine derivatives with metal ions can influence various cellular processes, potentially leading to various physiological effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the activity and stability of many compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-29-20-13-19(14-21(30-5-2)23(20)31-6-3)24(28)27-16-18-10-8-12-26-22(18)17-9-7-11-25-15-17/h7-15H,4-6,16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWZQWDYSGKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-3,4,5-triethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

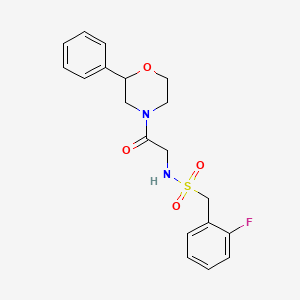
![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)
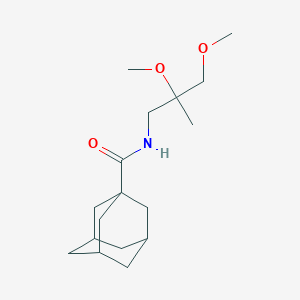
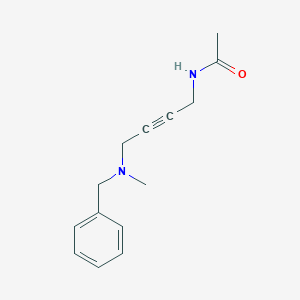
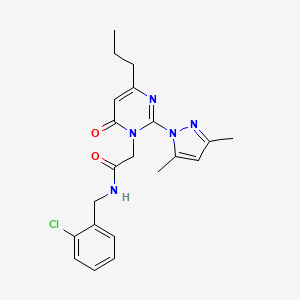
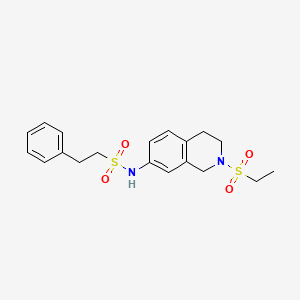
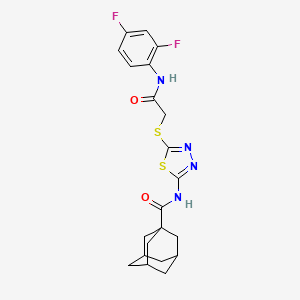

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
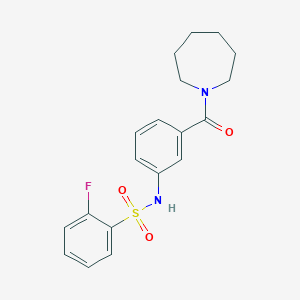
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
